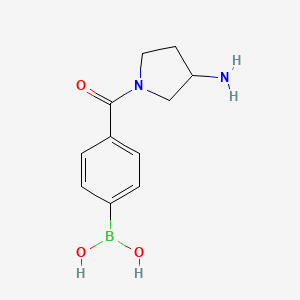
4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid is a compound that features a boronic acid group attached to a phenyl ring, which is further connected to a 3-aminopyrrolidine-1-carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Attachment of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.
Formation of the Carbonyl Group: The carbonyl group is introduced through oxidation reactions or by using carbonyl-containing reagents.
Attachment of the Phenylboronic Acid: The phenylboronic acid moiety is introduced through Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid has several scientific research applications:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting enzymes and receptors.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The pyrrolidine ring contributes to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine and carbonyl groups, making it less versatile in certain applications.
4-(Piperidine-1-carbonyl)phenylboronic Acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-(3-Aminopyrrolidine-1-carbonyl)phenylboronic Acid is unique due to its combination of a boronic acid group with a pyrrolidine ring and a carbonyl group. This structure provides enhanced reactivity and binding properties, making it suitable for a wide range of applications in chemistry, biology, and materials science .
Properties
Molecular Formula |
C11H15BN2O3 |
|---|---|
Molecular Weight |
234.06 g/mol |
IUPAC Name |
[4-(3-aminopyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O3/c13-10-5-6-14(7-10)11(15)8-1-3-9(4-2-8)12(16)17/h1-4,10,16-17H,5-7,13H2 |
InChI Key |
XXTIGMRIQCOJSZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCC(C2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


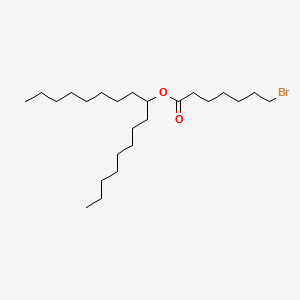

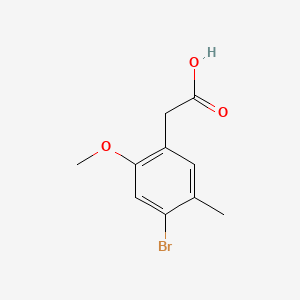
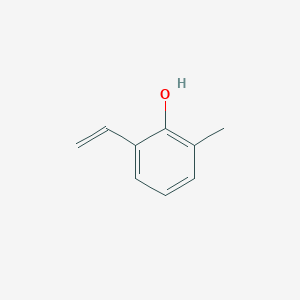
![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)
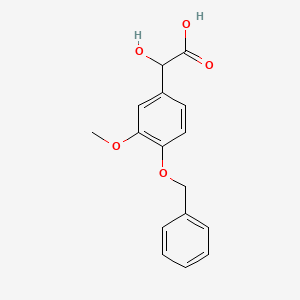
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
![Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
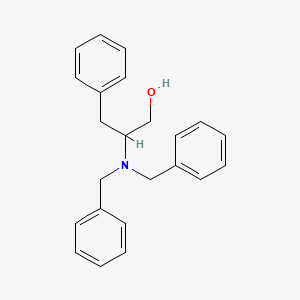
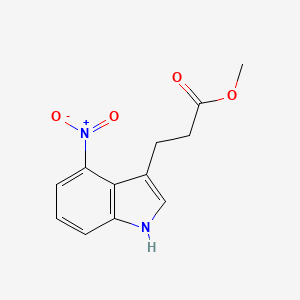

![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)
